molecular formula C11H12Cl2O B1324711 2',4'-Dichloro-2,2-dimethylpropiophenone CAS No. 898766-57-9

2',4'-Dichloro-2,2-dimethylpropiophenone

Cat. No.: B1324711
CAS No.: 898766-57-9
M. Wt: 231.11 g/mol
InChI Key: MRWQVMZQYPUIRH-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-2,2-dimethylpropiophenone is a chemical compound with the molecular formula C11H12Cl2O. It is also known by its IUPAC name, 1-(2,4-dichlorophenyl)-2,2-dimethyl-1-propanone. This compound is a colorless oil and is primarily used as an intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,4’-Dichloro-2,2-dimethylpropiophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2,4-dichlorobenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of 2’,4’-Dichloro-2,2-dimethylpropiophenone often involves large-scale batch processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization. The use of continuous flow reactors is also being explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-2,2-dimethylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,4’-Dichloro-2,2-dimethylpropiophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-2,2-dimethylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’-Dichloro-2,2-dimethylpropiophenone is unique due to its specific combination of dichlorophenyl and dimethylpropanone groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific synthetic and industrial applications .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWQVMZQYPUIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642481
Record name 1-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-57-9
Record name 1-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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